Cas no 2137033-31-7 ((2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide)
(2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide
- Butanamide, 2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]-, (2R)-
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- Inchi: 1S/C15H24N2O/c1-5-12(11-9-7-6-8-10-11)17-14(18)13(16)15(2,3)4/h6-10,12-13H,5,16H2,1-4H3,(H,17,18)/t12-,13-/m0/s1
- InChI Key: AGLCAYAEIFHPPQ-STQMWFEESA-N
- SMILES: O=C([C@@H](C(C)(C)C)N)N[C@H](C1C=CC=CC=1)CC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 264
- XLogP3: 2.8
- Topological Polar Surface Area: 55.1
(2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-360436-0.05g |
(2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide |
2137033-31-7 | 0.05g |
$1991.0 | 2023-03-07 | ||
| Enamine | EN300-360436-0.1g |
(2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide |
2137033-31-7 | 0.1g |
$2086.0 | 2023-03-07 | ||
| Enamine | EN300-360436-0.25g |
(2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide |
2137033-31-7 | 0.25g |
$2180.0 | 2023-03-07 | ||
| Enamine | EN300-360436-0.5g |
(2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide |
2137033-31-7 | 0.5g |
$2275.0 | 2023-03-07 | ||
| Enamine | EN300-360436-1.0g |
(2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide |
2137033-31-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-360436-2.5g |
(2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide |
2137033-31-7 | 2.5g |
$4648.0 | 2023-03-07 | ||
| Enamine | EN300-360436-5.0g |
(2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide |
2137033-31-7 | 5.0g |
$6876.0 | 2023-03-07 | ||
| Enamine | EN300-360436-10.0g |
(2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide |
2137033-31-7 | 10.0g |
$10196.0 | 2023-03-07 |
(2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on (2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide
Compound CAS No. 2137033-31-7: (2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide
The compound with CAS No. 2137033-31-7, known as (2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amino amides, characterized by the presence of an amino group (-NH₂) and an amide functional group (-CONH). The stereochemistry of the molecule is defined by the (R) configuration at the second carbon of the butanamide chain and the (S) configuration at the propyl group attached to the phenyl ring. These stereochemical features are crucial for its biological activity and selectivity.
Recent studies have highlighted the importance of (2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide in drug discovery, particularly in the development of chiral catalysts and enantioselective reactions. The molecule's unique structure allows it to act as a chiral auxiliary in organic synthesis, facilitating the formation of enantiomerically enriched products. This property has been extensively explored in asymmetric catalysis, where the compound serves as a template for controlling stereochemistry in complex molecular constructions.
In addition to its role in catalysis, (2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide has shown promise in pharmacological applications. Research indicates that this compound exhibits potential as a lead molecule for developing drugs targeting specific biological pathways. Its ability to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions makes it a valuable candidate for drug design. Recent advancements in computational chemistry have enabled researchers to model its binding affinities to various targets, providing insights into its therapeutic potential.
The synthesis of (2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the preparation of chiral intermediates, amide bond formation, and stereochemical control during coupling reactions. The use of enantioselective catalysts has significantly improved the efficiency of these reactions, making large-scale production more feasible.
From an environmental perspective, (2R)-2-amino-3,3-dimethyl-N-[(1S)-1 phenylpropyl]butanamide has been studied for its biodegradability and ecological impact. Research suggests that under specific conditions, the compound can undergo enzymatic degradation, reducing its persistence in natural environments. This information is critical for assessing its safety profile and ensuring sustainable practices in its production and application.
In conclusion, (2R)-2-amino-3,3-dimethyl-N [(1S) 1 phenylpropyl] butanamide (CAS No. 213703 45 8) is a versatile compound with wide-ranging applications in chemistry and pharmacology. Its unique structure, stereochemical properties, and functional groups make it a valuable tool in drug discovery and asymmetric synthesis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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